molecular formula C₃₁H₂₆D₇N₃O₆S B1147154 Zafirlukast m-Tolyl Isomer-d7 CAS No. 1794760-52-3

Zafirlukast m-Tolyl Isomer-d7

Cat. No.: B1147154
CAS No.: 1794760-52-3
M. Wt: 582.72
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zafirlukast m-Tolyl Isomer-d7 ( 1794760-52-3) is a deuterated analog of a key isomer of Zafirlukast, which is an orally administered leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma . This compound is supplied with detailed characterization data compliant with regulatory guidelines and is designed for use in analytical method development (AMV), method validation, and Quality Control (QC) applications . It is particularly valuable for supporting Abbreviated New Drug Applications (ANDA) or during the commercial production of Zafirlukast, serving as a critical reference standard to ensure analytical accuracy and consistency . The deuterated structure (Molecular Formula: C31H26D7N3O6S) makes it a vital tool in modern mass spectrometry-based bioanalysis, where it is used as an internal standard for the precise quantification of Zafirlukast and its metabolites in complex biological matrices, thereby improving the reliability and reproducibility of pharmacokinetic and metabolism studies . Zafirlukast itself functions as a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), blocking the pro-inflammatory effects of leukotrienes LTC4, LTD4, and LTE4 . This product is for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1794760-52-3

Molecular Formula

C₃₁H₂₆D₇N₃O₆S

Molecular Weight

582.72

Synonyms

N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Related Compound D-d7;  Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol

Origin of Product

United States

Preparation Methods

Indole Core Synthesis

The synthesis begins with the oxidative cyclization of an alkynyl aniline derivative to form the 3-aroylindole scaffold. For Zafirlukast m-Tolyl Isomer-d7, this step is critical for creating the indole backbone.

  • Substrate Preparation :
    A Sonogashira coupling reaction between 2-bromoaniline and trimethylsilyl acetylene generates a silylated alkyne intermediate. Subsequent desilylation and coupling with methyl 4-iodo-3-methoxybenzoate produces the alkynyl aniline precursor 5f (58% yield over three steps).

  • Oxidative Cyclization :
    Sodium persulfate in DMSO facilitates sp³ C–H activation, forming two new C–C and C–O bonds to yield the indole core 6f (88% yield).

Sulfonamide Coupling

The sulfonamide moiety is introduced via a carbodiimide-mediated coupling reaction:

  • Carboxylic Acid Activation :
    4-(1-Methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid reacts with chloro 1,3-dimethyl-2-chloroimidazoline (CDI) to form an active intermediate.

  • Condensation with 2-Toluenesulfonamide :
    The activated intermediate condenses with 2-toluenesulfonamide in the presence of triethylamine, yielding the sulfonamide-linked product. This step avoids impurities like hexahydroaniline condensates, achieving high purity.

Deuteration Strategies

Deuterium incorporation is achieved through H–D exchange or deuterated reagent use :

  • Flow Synthesis with D₂O :
    A microwave-assisted flow reactor facilitates efficient deuteration. For example, 1-naphthol-d7 is synthesized with 94.3 atom% deuterium using D₂O and a platinum/alumina catalyst under 2 MPa pressure.

  • Position-Specific Deuteration :
    The methyl group on the m-tolyl ring is deuterated by substituting methyl iodide with deuterated analogs (e.g., CD₃I) during sulfonamide formation.

Optimization Challenges

Challenge Solution Outcome Reference
Impurity Formation Avoiding DCC (dicyclohexylcarbodiimide) to prevent hexahydroaniline byproductsUse of CDI reduces impurities; high-purity product (>99%)
Low Deuteration Efficiency Batch-to-flow synthesis conversion for continuous H–D exchangeIncreased deuteration ratio (e.g., 94.3 atom% D in flow vs. ~70% in batch)
Scalability Microwave-assisted reactions in flow systemsReduced reaction time (hours vs. days); easier automation

Critical Experimental Parameters

Oxidative Cyclization

Parameter Value Impact on Yield
Oxidizing Agent Na₂S₂O₈ (1.5 eq)Ensures complete C–H activation; no transition metals
Solvent DMSO (high boiling point)Stabilizes reaction intermediates; prevents side reactions
Temperature 80°COptimized for maximal bond formation efficiency

Deuteration in Flow Systems

Parameter Value Impact on Deuteration
Pressure 2 MPaEnhances H–D exchange kinetics
Catalyst Pt/Al₂O₃Facilitates isotopic exchange without side reactions
Reaction Time 1–2 min per reactor (serial)Achieves >90% deuteration in single-pass reactions

Research Findings and Applications

Pharmacokinetic Applications

Zafirlukast m-Tolyl Isomer-d7 is used to:

  • Trace Metabolic Pathways : Deuterium labeling allows precise tracking of metabolic degradation, identifying CYP2C9-mediated hydroxylation as the primary pathway.

  • Bioavailability Studies : Deuterated compounds reduce variability in pharmacokinetic measurements due to isotopic stability.

Synthetic Innovations

  • Flow Synthesis : Reduces batch-to-batch variability and enables large-scale production of deuterated compounds.

  • Green Chemistry : Microwave-assisted reactions minimize solvent use and energy consumption compared to traditional methods .

Chemical Reactions Analysis

Retrosynthetic Analysis

The retrosynthetic pathway for zafirlukast includes several transformations that lead to the final product from simpler starting materials. A notable starting point is the synthesis of substituted indoles, which are then modified to create zafirlukast.

Key Synthetic Steps

  • Formation of Indole Derivative:

    • Starting from 2-bromo-N,N-dimethyl-4-nitroaniline, a series of reactions including Sonogashira coupling and desilylation are employed to generate the alkyne intermediate.

    • The use of sodium persulfate in dimethyl sulfoxide facilitates C–H bond activation, yielding indole derivatives with minimal protective group requirements.

  • Hydrogenation:

    • The indole derivative undergoes hydrogenation using palladium on carbon (Pd/C) to produce an acid derivative.

    • This step typically achieves yields around 76%.

  • Coupling Reaction:

    • The indole acid is coupled with a sulfonamide (e.g., m-tolylsulfonamide) in the presence of zinc chloride as a catalyst, leading to the formation of zafirlukast.

    • This reaction often yields around 92%.

  • Reduction:

    • The nitro group present in the intermediate is reduced using Raney nickel under hydrogen atmosphere to yield the corresponding amino derivative.

    • This step can achieve quantitative yields.

  • Final Coupling:

    • The amino derivative is reacted with cyclopentyl chloroformate using N-methylmorpholine to form zafirlukast.

    • This final transformation typically results in an excellent yield of approximately 89% .

Reaction Mechanisms

The mechanisms involved in these transformations include:

  • Single Electron Transfer Mechanism: This is crucial for forming aminyl radical cations during the initial steps of indole formation.

  • Nucleophilic Attack: The alkynyl group attacks the iminium carbon, leading to cyclization and subsequent oxidation steps that yield the final indole structure.

Data Tables

Scientific Research Applications

Pharmacological Applications

Zafirlukast m-Tolyl Isomer-d7 exhibits significant potential in pharmacological research due to its ability to modulate leukotriene pathways.

  • Asthma Treatment : As a leukotriene receptor antagonist, it helps in reducing bronchoconstriction and inflammation associated with asthma. Studies have shown that zafirlukast effectively decreases the frequency of asthma attacks and improves lung function in patients with mild to moderate asthma .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects beyond asthma treatment. Research indicates that zafirlukast analogs can inhibit inflammatory responses in various models, making them candidates for treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD) .

Several studies have highlighted the effectiveness of zafirlukast analogs, including the m-tolyl isomer-d7:

  • Case Study on Asthma Management : A clinical trial involving patients with poorly controlled asthma demonstrated that treatment with zafirlukast resulted in significant improvements in peak expiratory flow rates and reduced usage of rescue inhalers .
  • In Vitro Studies on Inflammation : In vitro experiments showed that zafirlukast m-Tolyl Isomer-d7 significantly inhibited the production of pro-inflammatory cytokines in human bronchial epithelial cells exposed to allergens, suggesting its potential application in allergic conditions beyond asthma .

Mechanism of Action

The mechanism of action of Zafirlukast m-Tolyl Isomer-d7 is similar to that of Zafirlukast. It acts as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of cysteinyl leukotrienes, it reduces airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is crucial for its use in the treatment of asthma and other inflammatory conditions.

Comparison with Similar Compounds

Comparison with Other CysLT1 Receptor Antagonists

Montelukast and Pranlukast

Montelukast and pranlukast are structurally distinct CysLT1RAs with shared therapeutic indications but divergent pharmacological profiles:

Parameter Zafirlukast Montelukast Pranlukast
sEH Inhibition (IC₅₀) 0.8 µM 1.9 µM 14.1 µM
PPARγ Activation (EC₅₀) 2.49 µM (148% efficacy) 1.17 µM (21.9% efficacy) No activity
Thiol Isomerase Inhibition Broad-spectrum at 300 µM Moderate at 300 µM Not reported
Clinical Dosage (Asthma) 20–40 mg twice daily 10 mg once daily 225–450 mg twice daily
  • Dual sEH/PPARγ Modulation: Zafirlukast uniquely inhibits soluble epoxide hydrolase (sEH) and activates PPARγ, a dual mechanism absent in montelukast and pranlukast.
  • Clinical Efficacy : Zafirlukast 40 mg matches pranlukast 225 mg in asthma control but requires twice-daily dosing, whereas montelukast’s once-daily regimen improves adherence .

Comparison with Structural Isomers and Deuterated Analogs

Zafirlukast p-Tolyl Isomer-d7

The p-tolyl isomer-d7 differs in the methyl group position (para vs. meta on the tolyl ring). Both isomers are used as reference standards, but the m-tolyl isomer-d7 is more prevalent in metabolic studies due to its closer resemblance to the parent drug’s degradation pathways .

Non-Deuterated Isomers

Non-deuterated isomers (e.g., zafirlukast m-tolyl isomer) are often investigated as impurities. Their pharmacological activity is negligible compared to zafirlukast, emphasizing the importance of stereochemical precision in drug design .

Comparison with Zileuton (5-Lipoxygenase Inhibitor)

Zileuton, a 5-lipoxygenase inhibitor, blocks leukotriene synthesis upstream of CysLT1RAs. Key differences:

Parameter Zafirlukast Zileuton
Mechanism CysLT1 receptor antagonist 5-Lipoxygenase inhibitor
Dosing Frequency Twice daily Four times daily
Hepatic Risk Rare hepatotoxicity Requires liver monitoring

Zafirlukast’s twice-daily regimen and lower hepatotoxicity risk make it preferable for long-term use, though zileuton is effective in aspirin-exacerbated respiratory disease .

Additional Polypharmacological Effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.